molecular formula C10H14N2O5 B1595782 Pseudothymidine CAS No. 65358-15-8

Pseudothymidine

Cat. No. B1595782
CAS RN: 65358-15-8
M. Wt: 242.23 g/mol
InChI Key: AMDJRICBYOAHBZ-XLPZGREQSA-N
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Description

Pseudothymidine is a C-nucleoside analog of thymidine . It has a molecular formula of C10H14N2O5 and a molecular weight of 242.23 . It’s used in cell biology to synchronize the cells in S phase .


Synthesis Analysis

The phosphoramidite of pseudo-thymidine was prepared from pseudo-uridine . The triphosphate of pseudo-thymidine was synthesized from 3’-acetyl-pseudo-thymidine .


Molecular Structure Analysis

The conformational properties of pseudo-thymidine, arising from the carbon–carbon bond between the sugar and the base, make it an interesting probe for the importance of conformational restraints in the active site of polymerases during primer elongation .


Chemical Reactions Analysis

Pseudo-thymidine has been used as a substrate for thermostable polymerases . It has been incorporated into DNA with diminished pausing, premature termination, and infidelity . This is the first time that PCR has been performed with a C-nucleoside .


Physical And Chemical Properties Analysis

Pseudothymidine has a density of 1.452±0.06 g/cm3 . It’s soluble in DMSO: ≥ 61.17 mg/mL (252.53 mM) . The pKa is 9.43±0.10 (Predicted) .

Scientific Research Applications

Summary of the Application

Pseudothymidine, a thymidine analog, has been used to improve the replication of an extra DNA base pair in a synthetic biological system .

Methods of Application or Experimental Procedures

The solution replaces thymidine triphosphate by 2-thiothymidine triphosphate (2-thioTTP). The relative rates of misincorporation of 2-thioTTP and TTP opposite isoG were examined using affinity electrophoresis .

Results or Outcomes

The fidelity-per-round of amplification was found to be ∼98% in trial PCRs with this six-letter DNA alphabet. The analogous PCR employing TTP had a fidelity-per-round of only ∼93%. Thus, the A, 2-thioT, G, C, isoC, isoG alphabet is an artificial genetic system capable of Darwinian evolution .

2. Polymerase Chain Reactions (PCRs)

Summary of the Application

Pseudothymidine is a synthetic substance that has been used in the polymerase chain reactions (PCRs) to form DNA molecules .

Methods of Application or Experimental Procedures

Pseudothymidine is not naturally found in cells and can be used as a substitute in PCRs .

Results or Outcomes

The use of Pseudothymidine in PCRs has been successful, but the specific results or outcomes were not detailed in the source .

3. Medical Applications

Summary of the Application

Pseudothymidine may also have medical applications, such as its use in cancer treatment .

Methods of Application or Experimental Procedures

Pseudothymidine may help kill cancer cells by blocking their ability to repair damaged DNA and preventing them from dividing .

Results or Outcomes

The use of Pseudothymidine in cancer treatment could lead to cell death .

Future Directions

While specific future directions for pseudo-thymidine were not found in the search results, research into alternatives to traditional nucleic acids, such as pseudo-thymidine, is ongoing . This includes the creation of an artificially expanded genetic information system .

properties

IUPAC Name

5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-12-3-5(9(15)11-10(12)16)7-2-6(14)8(4-13)17-7/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDJRICBYOAHBZ-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2'-deoxypseudouridine

CAS RN

65358-15-8
Record name 5-methyl-2'-deoxypseudouridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03763
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pseudothymidine
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Pseudothymidine

Citations

For This Compound
42
Citations
JR Grierson, AF Shields, M Zheng, SM Kozawa… - Nuclear medicine and …, 1995 - Elsevier
… goals were to see if /Y-pseudothymidine was inert to this enzyme and would otherwise be … pseudothymidine with whole blood at 37‘C showed that, unlike thymidine, ,0-pseudothymidine …
Number of citations: 24 www.sciencedirect.com
JA Balatoni - 2005 - apps.dtic.mil
… With the availability of some pseudothymidine in our … 3H]pseudothymidine in our hands to study by in vitro assay … [Methyl-3H]Pseudothymidine will give us an early insight into …
Number of citations: 3 apps.dtic.mil
SA Havemann, S Hoshika, D Hutter… - … and Nucleic Acids, 2008 - Taylor & Francis
… Accordingly, we prepared the phosphoramidite and triphosphate of pseudothymidine (ψT), the C-glycosidic analog of thymidine that retains the hydrogen bonding pattern …
Number of citations: 12 www.tandfonline.com
CL Hendrickson - 1969 - elibrary.ru
… this minor groove electron density, and pseudothymidine, an analog of thymidine triphosphate … to accept 3-deazaadenosine and pseudothymidine well. This demonstrated that neither …
Number of citations: 0 elibrary.ru
HJ Kim, NA Leal, SA Benner - Bioorganic & medicinal chemistry, 2009 - Elsevier
… Pseudothymidine having both sugar oxygens protected (8) was converted to the correspondingly protected 2′-deoxy-1-methylpseudocytidine (9) by treatment first with 2,4,6-…
Number of citations: 28 www.sciencedirect.com
BK Bhattacharya, RV Devivar… - … , Nucleotides & Nucleic …, 1995 - Taylor & Francis
A convenient synthesis of N1-methyl-2′-deoxy-ψ-uridine (ψ-thymidine, ψT, 7a) has been accomplished in good yield. The structural conformation of 7a was derived by 2D NMR and …
Number of citations: 65 www.tandfonline.com
KW Wellington, HC Ooi, SA Benner - Nucleosides, Nucleotides and …, 2009 - Taylor & Francis
… From a purely practical perspective, we have found the coupling quite useful to prepare large amounts of pseudothymidine [ Citation 28 ] for conversion to triphosphates and …
Number of citations: 15 www.tandfonline.com
KW Wellington, HC Ooi, SA Benner - rchall.ffame.org
… From a purely practical perspective, we have found the coupling quite useful to prepare large amounts of pseudothymidine" for conversion to triphosphates and phosphoramidites. A …
Number of citations: 0 www.rchall.ffame.org
AM Sismour, SA Benner - Nucleic Acids Research, 2005 - academic.oup.com
Synthetic biology based on a six-letter genetic alphabet that includes the two non-standard nucleobases isoguanine (isoG) and isocytosine (isoC), as well as the standard A, T, G and C, …
Number of citations: 175 academic.oup.com
A Stahlschmidt, P Khalili, W Sun… - … and Nucleic Acids, 2009 - Taylor & Francis
1-(2-Deoxy-β-D-ribofuranosyl)-2,4-difluoro-5-iodobenzene (dRFIB) is a putative bioisostere of iododeoxyuridine (IUdR). The advantages of dRFIB over IUdR for in vivo studies include …
Number of citations: 1 www.tandfonline.com

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